N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide
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Overview
Description
3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a synthetic organic compound characterized by the presence of an oxazole ring, a trifluoromethyl group, and a benzoylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Coupling with Benzoylurea: The final step involves coupling the oxazole derivative with benzoylurea under conditions that facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The oxazole ring and benzoylurea moiety contribute to binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-METHYLBENZOYL]UREA
- 3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-CHLOROBENZOYL]UREA
Uniqueness
3-(5-METHYL-1,2-OXAZOL-3-YL)-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs.
Properties
Molecular Formula |
C13H10F3N3O3 |
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Molecular Weight |
313.23 g/mol |
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H10F3N3O3/c1-7-6-10(19-22-7)17-12(21)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H2,17,18,19,20,21) |
InChI Key |
REXZOQZKWHBKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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